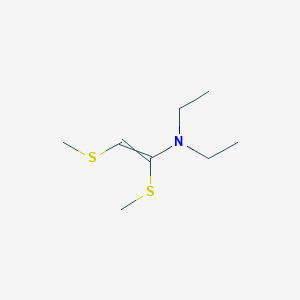
N,N-Diethyl-1,2-bis(methylsulfanyl)ethen-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-1,2-bis(methylsulfanyl)ethen-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of two ethyl groups attached to the nitrogen atom and two methylsulfanyl groups attached to the ethen-1-amine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-1,2-bis(methylsulfanyl)ethen-1-amine typically involves the reaction of diethylamine with a suitable precursor containing the methylsulfanyl groups
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimize by-products.
化学反応の分析
Types of Reactions
N,N-Diethyl-1,2-bis(methylsulfanyl)ethen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethen-1-amine backbone to an ethane backbone.
Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethane derivatives.
Substitution: Various substituted amines and thiols.
科学的研究の応用
N,N-Diethyl-1,2-bis(methylsulfanyl)ethen-1-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N,N-Diethyl-1,2-bis(methylsulfanyl)ethen-1-amine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic centers in other molecules. The presence of the methylsulfanyl groups enhances its reactivity and allows it to form stable complexes with metal ions and other substrates.
類似化合物との比較
Similar Compounds
N,N-Dimethyl-1,2-bis(methylsulfanyl)ethen-1-amine: Similar structure but with methyl groups instead of ethyl groups.
N,N-Diethyl-1,2-bis(ethylsulfanyl)ethen-1-amine: Similar structure but with ethylsulfanyl groups instead of methylsulfanyl groups.
Uniqueness
N,N-Diethyl-1,2-bis(methylsulfanyl)ethen-1-amine is unique due to the combination of ethyl groups on the nitrogen atom and methylsulfanyl groups on the ethen-1-amine backbone. This unique structure imparts specific chemical properties and reactivity that differentiate it from other similar compounds.
特性
CAS番号 |
111203-60-2 |
|---|---|
分子式 |
C8H17NS2 |
分子量 |
191.4 g/mol |
IUPAC名 |
N,N-diethyl-1,2-bis(methylsulfanyl)ethenamine |
InChI |
InChI=1S/C8H17NS2/c1-5-9(6-2)8(11-4)7-10-3/h7H,5-6H2,1-4H3 |
InChIキー |
XOHWWWOEILJGDA-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=CSC)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




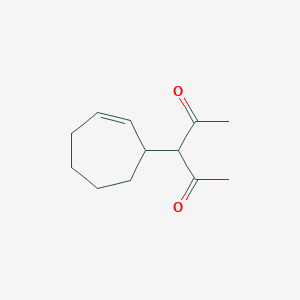

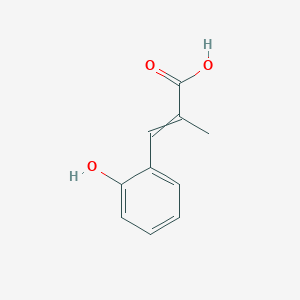

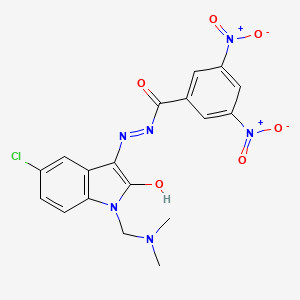
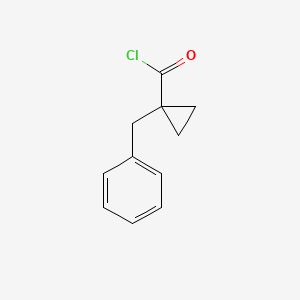
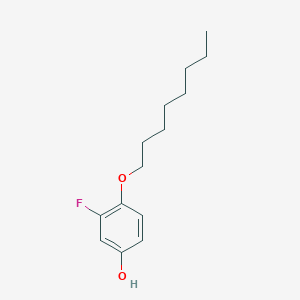
![[1-(Furan-2-yl)-3-methylbut-3-en-1-yl]propanedinitrile](/img/structure/B14323085.png)
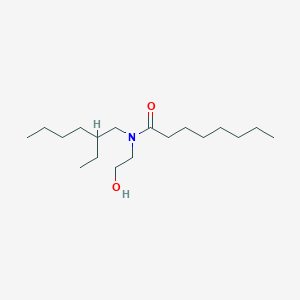
![[Oxido(propoxy)phosphoryl] phosphate](/img/structure/B14323102.png)


